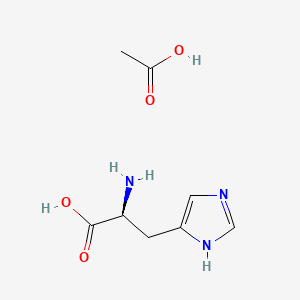
1-Octylpyrene
Vue d'ensemble
Description
1-Octylpyrene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research for its unique properties. It is a highly fluorescent compound that emits light in the visible range when excited by ultraviolet light. This property makes it an ideal probe for studying biological processes and interactions at the molecular level.
Applications De Recherche Scientifique
Electrochemical Sensing : 1-Octylpyrene has been used in the development of electrochemical sensors for detecting 1-hydroxypyrene (1-OHP), a metabolite of polycyclic aromatic hydrocarbons (PAHs). Researchers have developed a sensor using graphene oxide nanoribbon and polyhedral oligomeric silsesquioxane frameworks, which enhances the detection of 1-OHP through improved electrical conductivity and adsorption stability (Shen et al., 2012).
Polymer Synthesis : this compound has been involved in the synthesis of well-defined polystyrene stars, utilizing a novel multifunctional initiator. This research highlights its role in the controlled synthesis of complex polymer structures, contributing to the understanding of polymer chemistry and material science (Angot et al., 1998).
Molecularly Imprinted Polymers (MIPs) : Research has demonstrated the use of MIPs synthesized using this compound for the isolation of 1-hydroxypyrene from human urine samples. This application is crucial for biomonitoring exposure to PAHs in environmental and occupational health studies (Serrano et al., 2015).
Photoisomerization Studies : this compound has been studied for its photochemical behavior, particularly focusing on the photoisomerization of 1-styrylpyrene. This research provides insights into the mechanisms of photochemical reactions, important for understanding molecular dynamics and design of photo-responsive materials (Arai et al., 1989).
Conducting Polymer Nanostructures : In the field of energy materials, this compound has been involved in the synthesis and application of one-dimensional conducting polymer nanostructures. These materials have applications in solar cells, fuel cells, rechargeable lithium batteries, and supercapacitors, highlighting the role of this compound in advancing energy-related technologies (Yin & Zheng, 2012).
Biomonitoring of PAH Carcinogens : A study on a luminescent metal-organic framework sensor used for detecting 1-hydroxypyrene in human urine exemplifies the application of this compound in developing diagnostic tools for assessing human exposure to PAH carcinogens (Hao & Yan, 2017).
Bioproduction of 1-Octanol : this compound has been studied in the context of bioproduction of 1-octanol in Escherichia coli. This research demonstrates the potential of microbial systems for producing valuable chemicals, contributing to the field of metabolic engineering and sustainable production of industrial chemicals (Hernández Lozada et al., 2020).
Study of Associative Polymers : In the field of polymer chemistry, this compound has been used as a probe to study the characteristics of hydrocarbon and fluorocarbon microdomains formed in aqueous solutions of associative polymers. This research contributes to our understanding of polymer interactions and solubilization properties (Szczubiałka et al., 2005).
Propriétés
IUPAC Name |
1-octylpyrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26/c1-2-3-4-5-6-7-9-18-12-13-21-15-14-19-10-8-11-20-16-17-22(18)24(21)23(19)20/h8,10-17H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBDBPHPDMMRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559900 | |
| Record name | 1-Octylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71608-00-9 | |
| Record name | 1-Octylpyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



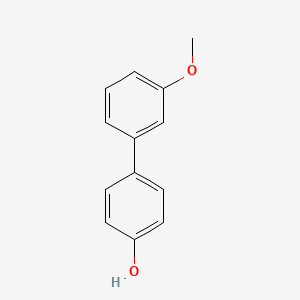

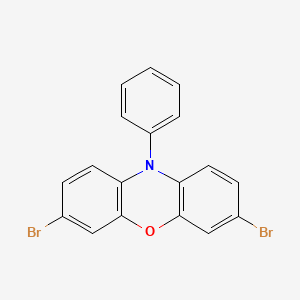

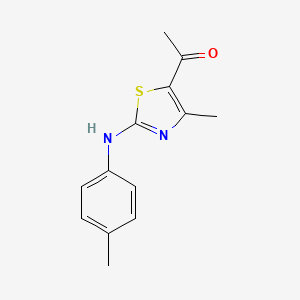
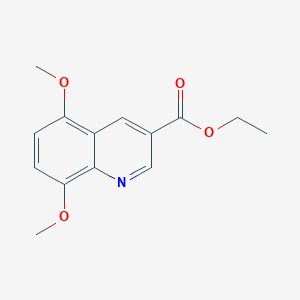


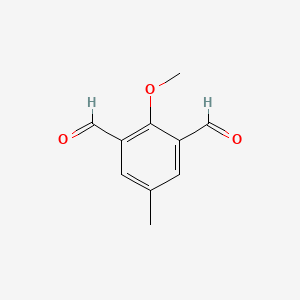
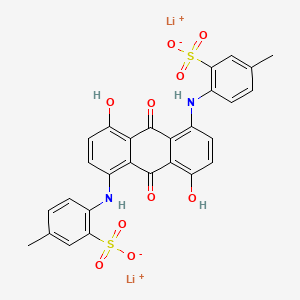
![1-Bromospiro[2.3]hexane](/img/structure/B3056405.png)

